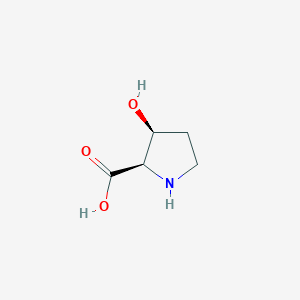

trans-3-hydroxy-L-proline

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S)-3-hydroxypyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c7-3-1-2-6-4(3)5(8)9/h3-4,6-7H,1-2H2,(H,8,9)/t3-,4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJBUEDPLEOHJGE-IMJSIDKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C1O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H]([C@H]1O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701009886 | |

| Record name | trans-3-Hydroxy-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701009886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Trans-3-hydroxy-L-proline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0059659 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4298-08-2 | |

| Record name | trans-3-Hydroxy-L-proline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4298-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-L-proline, (3S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004298082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-3-Hydroxy-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701009886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-HYDROXY-L-PROLINE, (3S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ZWY97A2NG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Biological Significance of Trans-3-Hydroxy-L-Proline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trans-3-hydroxy-L-proline is a post-translationally modified imino acid, primarily found as a minor but crucial component of collagen.[1][2] Its formation, catalyzed by specific prolyl 3-hydroxylases, is essential for the structural integrity and function of certain collagen types, most notably type IV collagen within basement membranes.[3][4][5] This technical guide provides an in-depth overview of the biological significance of this compound, detailing its role in collagen stability, its metabolic pathways, and its emerging importance in cellular signaling and disease pathogenesis. Quantitative data, detailed experimental protocols, and visual representations of key pathways are presented to serve as a comprehensive resource for the scientific community.

Introduction

This compound is an isomer of the more abundant trans-4-hydroxy-L-proline and is synthesized by the hydroxylation of proline residues in the Xaa position of the repeating Gly-Xaa-Yaa sequence of collagen.[1] While present in smaller quantities, with a ratio of approximately 1:100 compared to trans-4-hydroxy-L-proline in whole-body collagens, its biological role is far from minor.[2][6] Deficiencies in prolyl 3-hydroxylation have been linked to severe connective tissue disorders, highlighting its critical function.[7][8] This guide will explore the multifaceted biological significance of this unique imino acid.

Role in Collagen Structure and Stability

The presence of this compound influences the stability of the collagen triple helix, albeit in a manner distinct from its 4-hydroxy counterpart. Studies on synthetic collagen-like peptides have shown that the incorporation of this compound can have a modest destabilizing effect on the triple helix when in its natural Xaa position. This is attributed to the inductive effect of its 3-hydroxyl group, which slightly weakens a critical interstrand hydrogen bond.

Quantitative Data on Collagen Stability and Distribution

The following tables summarize key quantitative findings regarding the effect of this compound on collagen stability and its distribution in various collagen types.

| Peptide Sequence | Melting Temperature (Tm) °C | Reference |

| (Pro-4-Hyp-Gly)₃-Pro-Pro -Gly-(Pro-4-Hyp-Gly)₃ | 41.5 | Jenkins et al., 2003 |

| (Pro-4-Hyp-Gly)₃-3-Hyp-4-Hyp -Gly-(Pro-4-Hyp-Gly)₃ | 39.8 | Jenkins et al., 2003 |

| (Pro-4-Hyp-Gly)₃-Pro-3-Hyp -Gly-(Pro-4-Hyp-Gly)₃ | 29.5 | Jenkins et al., 2003 |

| Collagen Chain | Proline Residue | Degree of 3-Hydroxylation | Tissue/Source | Reference |

| α1(II) | Pro⁹⁴⁴ | >80% | Bovine Vitreous | Eyre et al., 2011 |

| α1(II) | Pro⁹⁴⁴ | <20% | Bovine Articular Cartilage | Eyre et al., 2011 |

| α1(II) | Pro⁹⁴⁴ | 66% | Bovine Meniscus | Eyre et al., 2011 |

| α1(II) | Pro⁹⁴⁴ | ~40% | Human Nucleus Pulposus | Eyre et al., 2011 |

| α2(V) | Pro⁴⁷⁰ | Partially Hydroxylated | Bovine Bone | Eyre et al., 2011 |

Biosynthesis and Degradation

The formation and breakdown of this compound are tightly regulated enzymatic processes.

Biosynthesis

This compound is not incorporated into proteins during translation. Instead, it is formed post-translationally from proline residues within newly synthesized procollagen chains in the endoplasmic reticulum. This hydroxylation is catalyzed by a family of enzymes known as prolyl 3-hydroxylases (P3Hs).[9] Prolyl 3-hydroxylase 2 (P3H2) is the primary enzyme responsible for the 3-hydroxylation of type IV collagen.[10][11]

Figure 1. Biosynthesis of this compound in collagen.

Degradation

Free this compound, derived from the degradation of collagen and other proteins, is catabolized in a specific pathway. The key enzyme in this process is this compound dehydratase, which converts it to Δ¹-pyrroline-2-carboxylate (Pyr2C).[12] Pyr2C is then further metabolized.[2]

Figure 2. Degradation pathway of this compound.

Biological Significance in Cellular Signaling

While free this compound is not known to be a direct signaling molecule, its presence within the collagenous framework of the basement membrane is critical for regulating cellular interactions and signaling.

The 3-hydroxylation of type IV collagen by P3H2 plays a crucial role in preventing the aberrant interaction of the embryonic basement membrane with maternal platelets.[3][9][13] Specifically, this modification masks binding sites for the platelet-specific glycoprotein VI (GPVI), thereby preventing platelet aggregation and thrombosis at the maternal-fetal interface.[3][13]

Furthermore, the proper 3-hydroxylation of type IV collagen is essential for its interaction with other basement membrane components, such as nidogens, and for maintaining the overall architecture of the basement membrane.[14] A stable and correctly assembled basement membrane is fundamental for cell adhesion, migration, proliferation, and differentiation, processes that are mediated by cell surface receptors like integrins that bind to basement membrane components.[5] Loss of P3H2 and subsequent reduced 3-hydroxylation of collagen IV leads to a thinner glomerular basement membrane, resulting in nephropathy.[1][4]

Figure 3. Role of this compound in basement membrane-mediated signaling.

Experimental Protocols

Colorimetric Assay for this compound Dehydratase Activity

This protocol is adapted from Visser et al., 2012.[12]

Materials:

-

Purified this compound dehydratase

-

This compound

-

25 mM Tris-HCl, pH 8.0

-

3% Trichloroacetic acid (TCA), ice-cold

-

25 mg/mL o-aminobenzaldehyde in ethanol

-

Spectrophotometer

Procedure:

-

Prepare reaction mixtures containing 25 mM Tris-HCl (pH 8.0), 1 mg/mL of the purified enzyme, and 25 mM this compound in a total volume of 50 µL.

-

Incubate the reaction mixtures at 37°C for 60 seconds.

-

Terminate the reactions by adding 900 µL of ice-cold 3% TCA.

-

Add 50 µL of a 25 mg/mL solution of o-aminobenzaldehyde in ethanol to each terminated reaction.

-

Incubate the mixtures at 60°C for 30 minutes to allow for color development.

-

Measure the absorbance at 425 nm. The absorbance is proportional to the amount of Δ¹-pyrroline-2-carboxylate formed.

Purification of this compound from Collagen Hydrolysates by Ion-Exchange Chromatography

This protocol is based on the methodology described for the separation of proline and hydroxyproline.[15]

Materials:

-

Collagen hydrolysate

-

Cation exchange resin (e.g., Dowex 50WX8)

-

Hydrochloric acid (HCl) for elution

-

Ammonia solution for neutralization and elution

-

Chromatography column

Procedure:

-

Hydrolysis: Hydrolyze the collagen sample in 6 M HCl at 110°C for 24 hours to release the constituent amino acids.

-

Column Preparation: Pack a chromatography column with the cation exchange resin and equilibrate with a low concentration acid (e.g., 0.1 M HCl).

-

Sample Loading: Apply the neutralized and filtered collagen hydrolysate to the column. The amino acids will bind to the resin.

-

Washing: Wash the column with deionized water to remove any unbound impurities.

-

Elution: Elute the bound amino acids using a gradient of increasing ammonia concentration (e.g., 1.5-2 M aqueous ammonia). This compound will elute at a specific point in the gradient, allowing for its separation from other amino acids.

-

Fraction Collection and Analysis: Collect fractions and analyze for the presence of this compound using a suitable analytical method, such as HPLC or mass spectrometry.

-

Desalting: Pool the fractions containing this compound and remove the ammonia by evaporation under reduced pressure.

Assay for Prolyl-3-Hydroxylase Activity using Mass Spectrometry

This protocol is based on methods described for prolyl hydroxylase assays.

Materials:

-

Recombinant prolyl-3-hydroxylase (e.g., P3H2)

-

Synthetic peptide substrate (e.g., corresponding to a 3-hydroxylation site in collagen IV)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Cofactors: Ascorbate, 2-oxoglutarate, FeSO₄

-

LC-MS/MS system

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, cofactors, peptide substrate, and the prolyl-3-hydroxylase enzyme.

-

Incubate the reaction at 37°C for a defined period.

-

Terminate the reaction by adding an acid (e.g., trifluoroacetic acid).

-

Analyze the reaction mixture by LC-MS/MS to detect and quantify the hydroxylated and non-hydroxylated forms of the peptide substrate. The ratio of the two forms indicates the enzyme activity.

Conclusion

This compound, though a minor component of collagen, plays a vital and non-redundant role in the structure and function of the extracellular matrix. Its presence is critical for the stability of certain collagen types and for the architectural integrity of basement membranes. Emerging evidence highlights its indirect but essential role in regulating cell-matrix interactions and signaling pathways crucial for development and tissue homeostasis. Further research into the specific signaling events modulated by the 3-hydroxylation of collagen and the development of tools to precisely manipulate this modification will undoubtedly provide deeper insights into its biological significance and potential as a therapeutic target in a range of diseases.

References

- 1. Loss of the collagen IV modifier prolyl 3-hydroxylase 2 causes thin basement membrane nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hydroxyproline in animal metabolism, nutrition, and cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Loss of the collagen IV modifier prolyl 3-hydroxylase 2 causes thin basement membrane nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comprehensive Characterization of Glycosylation and Hydroxylation of Basement Membrane Collagen IV by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Prolyl 3-Hydroxylase 2 Is a Molecular Player of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Prolyl 3-hydroxylase 1 deficiency causes a recessive metabolic bone disorder resembling lethal/severe osteogenesis imperfecta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Prolyl 3-Hydroxylase 1 Null Mice Display Abnormalities in Fibrillar Collagen-rich Tissues Such as Tendons, Skin, and Bones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biological role of prolyl 3-hydroxylation in type IV collagen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. P3h2 prolyl 3-hydroxylase 2 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 11. Role of prolyl hydroxylation in the molecular interactions of collagens - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of a Human this compound Dehydratase, the First Characterized Member of a Novel Family of Proline Racemase-like Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biological role of prolyl 3-hydroxylation in type IV collagen - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Post-translational modification of type IV collagen with 3-hydroxyproline affects its interactions with glycoprotein VI and nidogens 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Role of trans-3-hydroxy-L-proline in collagen structure and stability.

An In-depth Technical Guide on the Role of trans-3-hydroxy-L-proline in Collagen Structure and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Collagen, the primary structural protein in mammals, derives its stability from its unique triple-helical structure, which is heavily influenced by post-translational modifications. The hydroxylation of proline residues to 4-hydroxyproline (4-Hyp) is well-established as a critical stabilizing modification. However, a second, less abundant isomer, this compound (3-Hyp), also occurs in collagen. This technical guide provides a comprehensive analysis of the role of 3-Hyp in collagen, detailing its biosynthesis, its surprising effect on triple-helical stability, and the experimental methodologies used to elucidate its function. Contrary to the stabilizing effect of 4-Hyp, studies reveal that 3-Hyp destabilizes the collagen triple helix, with the magnitude of this effect being highly dependent on its position within the canonical Gly-Xaa-Yaa repeating sequence.

Introduction to Collagen and Proline Hydroxylation

Collagen is the most abundant protein in animals, constituting about one-third of the total protein mass.[1] It is a fibrous protein that provides structural integrity and support to connective tissues such as skin, bones, cartilage, and basement membranes.[1][2] The fundamental structure of collagen is a right-handed triple helix composed of three parallel, left-handed polyproline II-type strands.[1] Each strand is characterized by a repeating amino acid sequence, Gly-Xaa-Yaa, where Xaa and Yaa can be any amino acid, but are frequently the imino acids proline and hydroxyproline, respectively.[1][3]

The stability of this triple helix is not solely dependent on the primary sequence but is significantly enhanced by post-translational modifications that occur in the endoplasmic reticulum.[4][5] The most critical of these is the hydroxylation of proline residues. This process is catalyzed by specific enzymes and results in two main isomers: trans-4-hydroxy-L-proline (4-Hyp) and this compound (3-Hyp).[4][6] While 4-Hyp is abundant and its profound stabilizing effect is well-documented, the function of the much rarer 3-Hyp has been less understood.[1][2] This document focuses on the specific role of 3-Hyp, synthesizing key research findings on its impact on collagen structure and stability.

Biosynthesis and Natural Abundance of 3-Hyp

The formation of hydroxyproline is a post-translational event; free hydroxyproline is not incorporated into proteins during translation.[4] Proline residues within the newly synthesized procollagen chains are hydroxylated in the lumen of the endoplasmic reticulum.[4][7] This reaction is catalyzed by a family of enzymes known as prolyl hydroxylases.

-

Prolyl-4-hydroxylase (P4H) is responsible for the formation of the abundant trans-4-Hyp.

-

Prolyl-3-hydroxylase (P3H) specifically catalyzes the formation of trans-3-Hyp.[1]

These dioxygenase enzymes require O₂, Fe²⁺, α-ketoglutarate, and ascorbate (vitamin C) as co-factors.[7][8]

In mammals, 3-Hyp is significantly less common than 4-Hyp. The ratio of 4-Hyp to 3-Hyp in whole-body collagens is approximately 100:1.[6][9] Natural collagen sequencing has revealed that 3-Hyp is typically found in the Xaa position of the triplet, specifically in the sequence: 3-Hyp-4-Hyp-Gly .[1][2] Its presence is more noted in certain collagen types, such as basement membrane (type IV) collagen.[10]

References

- 1. bif.wisc.edu [bif.wisc.edu]

- 2. Effect of 3-hydroxyproline residues on collagen stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stabilization of Collagen-Model, Triple-Helical Peptides for In Vitro and In Vivo Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The new insight into the role of hydroxyproline in metabolism of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | The regulatory mechanisms of proline and hydroxyproline metabolism: Recent advances in perspective [frontiersin.org]

- 9. Hydroxyproline in animal metabolism, nutrition, and cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Enigmatic Imino Acid: A Technical Guide to the Natural Occurrence and Sources of trans-3-Hydroxy-L-proline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-3-hydroxy-L-proline is a rare, non-proteinogenic imino acid, an isomer of the more abundant trans-4-hydroxy-L-proline. While often overshadowed by its well-studied counterpart, this compound plays critical roles in the structural integrity of certain collagens and is found in unique secondary metabolites from various natural sources. This technical guide provides a comprehensive overview of the natural occurrence and sources of this compound, complete with quantitative data, detailed experimental protocols for its analysis, and visualizations of relevant biochemical pathways and workflows.

Natural Occurrence and Sources

The presence of this compound in nature is sparse but significant. Its primary occurrences are in animal connective tissues, specific fungal metabolites, and at least one plant species.

Animal Kingdom: A Key Component of Collagen

In animals, this compound is found as a post-translational modification of proline residues within collagen, the most abundant protein in mammals. This modification is catalyzed by the enzyme prolyl 3-hydroxylase.[1] While it is a minor component compared to trans-4-hydroxy-L-proline, with a ratio of approximately 1:100 in whole-body collagens, its presence is crucial for the stability and function of specific collagen types, most notably type IV collagen, a key component of basement membranes.[2]

The degree of 3-hydroxylation of proline residues can vary significantly depending on the collagen type, tissue, and species. This variability suggests a regulatory role for this modification in collagen fibril supramolecular assembly.

Fungal Kingdom: A Constituent of Bioactive Peptides

Certain fungi are a notable source of this compound, where it is incorporated into non-ribosomal peptides with significant biological activities. A prominent example is the echinocandin family of antifungal agents. Fungi such as Glarea lozoyensis, the producer of pneumocandins, and Aspergillus pachycristatus, which produces echinocandin B, utilize proline hydroxylases to generate this compound as a building block for these complex molecules.[1]

Plant Kingdom: A Methylated Derivative

While the free form of this compound is not widely reported in plants, a methylated derivative, trans-3-hydroxy-N-methyl-L-proline , has been isolated from the halophytic shrub Tamarix ramosissima.[3] This discovery points to a potentially unique metabolic pathway in this plant species, although the physiological function and concentration of this compound have not been extensively quantified in published literature.

Quantitative Data on this compound Occurrence

The following table summarizes the available quantitative data on the occurrence of this compound in various natural sources.

| Source Category | Specific Source | Analyte | Method of Analysis | Quantitative Value | Reference(s) |

| Animal Collagen | Bovine Vitreous Type II Collagen | 3-hydroxylation of Proline at residue 944 | Mass Spectrometry | > 80% | |

| Bovine Articular Type II Collagen | 3-hydroxylation of Proline at residue 944 | Mass Spectrometry | < 20% | ||

| Human Nucleus Pulposus Type II Collagen | 3-hydroxylation of Proline at residue 944 | Mass Spectrometry | ~40% | ||

| Bovine Meniscus Type II Collagen | 3-hydroxylation of Proline at residue 944 | Mass Spectrometry | ~66% | ||

| Whole-body collagens (general) | Ratio of trans-4-hydroxy-L-proline to this compound | Not specified | ~100:1 | [2] | |

| Fungal Metabolites | Aspergillus pachycristatus (in vitro enzyme assay with HtyE proline hydroxylase) | Ratio of trans-4-hydroxy-L-proline to this compound produced | HPLC | ~2.5:1 | |

| Glarea lozoyensis (in vitro enzyme assay with GloF proline hydroxylase) | Ratio of trans-4-hydroxy-L-proline to this compound produced | HPLC | ~8:1 | [1] | |

| Plant Source | Tamarix ramosissima | trans-3-hydroxy-N-methyl-L-proline | Isolation and structural elucidation | Presence confirmed, quantitative data not available in the searched literature. | [3] |

Experimental Protocols

Isolation and Quantification of this compound from Collagenous Tissues

This protocol provides a comprehensive workflow for the determination of this compound content in collagen-rich tissues.

3.1.1. Materials and Reagents

-

Tissue sample (e.g., cartilage, skin)

-

6 M HCl

-

Nitrogen gas

-

Rotary evaporator

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Derivatization agent (e.g., 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) or phenyl isothiocyanate (PITC))

-

HPLC system with a suitable column (e.g., chiral column or reverse-phase C18) and detector (fluorescence or UV)

-

Mass spectrometer (optional, for confirmation)

-

Standards: this compound, trans-4-hydroxy-L-proline, and other relevant amino acids

3.1.2. Procedure

-

Sample Preparation and Hydrolysis:

-

Accurately weigh 10-20 mg of lyophilized and finely minced tissue into a hydrolysis tube.

-

Add 1 mL of 6 M HCl.

-

Flush the tube with nitrogen gas, seal it, and incubate at 110°C for 24 hours.

-

After hydrolysis, cool the sample and centrifuge to pellet any insoluble material.

-

Transfer the supernatant to a new tube and evaporate the HCl under vacuum using a rotary evaporator.

-

Re-dissolve the dried hydrolysate in a known volume of HPLC-grade water or a suitable buffer.

-

-

Solid-Phase Extraction (SPE) Cleanup (Optional):

-

To remove interfering substances, the hydrolysate can be passed through a C18 SPE cartridge.

-

Condition the cartridge with methanol followed by water.

-

Load the sample and wash with water to remove salts.

-

Elute the amino acids with an appropriate solvent (e.g., aqueous methanol).

-

Dry the eluate under nitrogen.

-

-

Derivatization:

-

For NBD-Cl derivatization (fluorescence detection):

-

Reconstitute the dried hydrolysate in a borate buffer (pH 8.0).

-

Add a solution of NBD-Cl in ethanol.

-

Incubate at 60°C for 30 minutes in the dark.

-

Cool the reaction mixture and inject it into the HPLC system.

-

-

For PITC derivatization (UV detection):

-

Re-dry the sample and add a mixture of ethanol, water, and triethylamine.

-

Add PITC and incubate at room temperature for 20 minutes.

-

Remove the excess reagents by vacuum.

-

Reconstitute the sample in the mobile phase for HPLC analysis.

-

-

-

HPLC Analysis:

-

Use a suitable HPLC column for the separation of hydroxyproline isomers. A chiral column is often necessary for baseline separation of stereoisomers.

-

Employ a gradient elution program with appropriate mobile phases (e.g., acetonitrile and a buffered aqueous solution).

-

Set the detector to the appropriate wavelength for the chosen derivatization agent (e.g., excitation at 470 nm and emission at 530 nm for NBD-Cl; 254 nm for PITC).

-

Quantify the amount of this compound by comparing the peak area to a standard curve prepared with known concentrations of the derivatized standard.

-

3.1.3. Mass Spectrometry Confirmation:

-

For unambiguous identification, the HPLC system can be coupled to a mass spectrometer (LC-MS).

-

The mass-to-charge ratio (m/z) of the derivatized this compound can be monitored for confirmation.

Enzymatic Assay for Prolyl 3-Hydroxylase Activity

This assay is used to determine the activity of prolyl 3-hydroxylase, the enzyme responsible for the synthesis of this compound in collagen.

3.2.1. Materials and Reagents

-

Enzyme source (e.g., purified prolyl 3-hydroxylase or cell lysate)

-

Synthetic peptide substrate (e.g., (Pro-Pro-Gly)n)

-

2-oxoglutarate

-

FeSO4

-

Ascorbic acid

-

Catalase

-

Dithiothreitol (DTT)

-

Reaction buffer (e.g., Tris-HCl, pH 7.8)

-

HPLC system for amino acid analysis (as described in Protocol 3.1)

3.2.2. Procedure

-

Reaction Mixture Preparation:

-

In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, peptide substrate, 2-oxoglutarate, FeSO4, ascorbic acid, catalase, and DTT.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Enzyme Reaction:

-

Initiate the reaction by adding the enzyme source to the pre-incubated mixture.

-

Incubate at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding an equal volume of 12 M HCl.

-

-

Sample Processing and Analysis:

-

Hydrolyze the reaction mixture as described in Protocol 3.1 (Section 3.1.2, step 1).

-

Analyze the hydrolysate for the presence of this compound using HPLC with derivatization as detailed in Protocol 3.1.

-

The amount of this compound formed is a measure of the prolyl 3-hydroxylase activity.

-

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key processes related to this compound.

Caption: Biosynthesis of this compound from a proline residue in procollagen.

Caption: Workflow for the isolation and quantification of this compound from tissues.

Conclusion

This compound, though a minor player in the vast landscape of amino acids, holds significant importance in the structure of specific collagens and as a component of potent fungal natural products. The analytical techniques outlined in this guide provide a robust framework for researchers to accurately identify and quantify this unique imino acid, paving the way for a deeper understanding of its biological roles and potential applications in drug development and biomaterials science. Further research, particularly into its occurrence and function in the plant kingdom, is warranted to fully elucidate the natural distribution of this enigmatic molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. Assaying proline hydroxylation in recombinant collagen variants by liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HPLC-MS Method for Analysis of Hydroxyproline, Creatine, and Creatinine on Newcrom AH Column | SIELC Technologies [sielc.com]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of trans-3-hydroxy-L-proline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, synthesis, and biological significance of trans-3-hydroxy-L-proline. This non-proteinogenic amino acid is a component of collagen and a valuable chiral intermediate in the synthesis of pharmacologically active molecules.

Chemical Structure and Stereochemistry

This compound, systematically named (2S,3S)-3-hydroxypyrrolidine-2-carboxylic acid, is a diastereomer of 3-hydroxy-L-proline.[1] The "trans" designation refers to the relative orientation of the hydroxyl group at the C3 position and the carboxylic acid group at the C2 position of the pyrrolidine ring, being on opposite sides of the ring plane. The "L" configuration indicates that the stereocenter at the alpha-carbon (C2) has the S-configuration. Consequently, the stereochemistry of this compound is (2S,3S).[1]

Molecular Formula: C₅H₉NO₃[2] Molecular Weight: 131.13 g/mol [2]

The pyrrolidine ring of proline and its derivatives is not planar and can exist in different puckered conformations. The specific conformation of this compound influences its biological activity and its utility as a synthetic building block.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | (2S,3S)-3-hydroxypyrrolidine-2-carboxylic acid | [2] |

| CAS Number | 4298-08-2 | [2] |

| Appearance | White to light beige powder | [3] |

| Melting Point | 235 °C | [3] |

| Boiling Point | 355.2 °C at 760 mmHg | [3] |

| Density | 1.395 g/cm³ | [3] |

| Specific Optical Rotation | -14.5° to -20.5° (c=1 in water at 20°C) | [4] |

Crystallographic Data

A definitive crystal structure for this compound was not found in the public domain at the time of this writing. However, the crystal structure of a closely related derivative, trans-3-hydroxy-N-methyl-L-proline hydrochloride, provides valuable insights into the bond lengths and angles of the core structure. The data presented below is from this derivative and should be considered as a close approximation.[5]

| Bond/Angle | Length (Å) / Angle (°) |

| C2-C3 | 1.53 |

| C3-O3 | 1.42 |

| C2-N1 | 1.50 |

| N1-C5 | 1.51 |

| C4-C5 | 1.52 |

| C2-C1' (Carboxyl) | 1.51 |

| Angle | Value (°) |

| N1-C2-C3 | 103.5 |

| C2-C3-C4 | 104.2 |

| C3-C4-C5 | 105.1 |

| C4-C5-N1 | 104.8 |

| C5-N1-C2 | 108.9 |

Note: The data is for trans-3-hydroxy-N-methyl-L-proline hydrochloride and serves as an illustrative example.[5]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR: A reference spectrum for L-trans-3-hydroxyproline in D₂O is available on SpectraBase.[6] Access to the full spectrum with peak assignments may require a subscription.

¹H NMR: While a definitive assigned spectrum for the trans isomer is not available, analysis of related proline derivatives suggests the following expected proton signals. The coupling constants between the protons on C2 and C3 are crucial for confirming the trans stereochemistry.

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| H2 (α-H) | ~3.2 | d |

| H3 | ~4.0 | m |

| H4 | ~2.0-2.4 | m |

| H5 | ~3.0-3.4 | m |

| NH | Broad singlet | |

| OH | Broad singlet | |

| COOH | Broad singlet |

Mass Spectrometry

GC-MS data for this compound is available on PubChem. The fragmentation pattern can be used for its identification in complex mixtures.[2]

Experimental Protocols

Asymmetric Synthesis of this compound

The following is a summary of an asymmetric synthesis starting from β-alanine, with Sharpless asymmetric epoxidation as a key step.[1]

Workflow for Asymmetric Synthesis

Caption: Asymmetric synthesis workflow.

Detailed Protocol:

-

Protection and Esterification of β-alanine: The amino group of β-alanine is protected, and the carboxylic acid is converted to its methyl ester.

-

Reduction: The methyl ester is reduced to the corresponding alcohol using a suitable reducing agent like lithium aluminum hydride.

-

Oxidation and Wittig Reaction: The alcohol is oxidized to the aldehyde, which is then converted to an allylic alcohol via a Wittig reaction.

-

Sharpless Asymmetric Epoxidation: The allylic alcohol undergoes Sharpless asymmetric epoxidation to introduce the desired stereochemistry at the epoxide.

-

Intramolecular Cyclization: The chiral epoxide undergoes an intramolecular cyclization to form the pyrrolidine ring.

-

Deprotection: The protecting groups are removed to yield this compound. The final product is purified by ion-exchange chromatography.[1]

Enzymatic Synthesis of this compound

A multi-enzyme cascade reaction has been developed for the synthesis of this compound from L-arginine.[3]

Enzymatic Synthesis Workflow

Caption: Multi-enzyme cascade synthesis.

Detailed Protocol:

-

Hydroxylation of L-arginine: L-arginine is hydroxylated at the 3-position by L-arginine 3-hydroxylase (VioC) to produce (2S,3S)-3-hydroxyarginine.

-

Conversion to Hydroxyornithine: Arginase is used to convert (2S,3S)-3-hydroxyarginine to (2S,3S)-3-hydroxyornithine.

-

Cyclization to this compound: Ornithine cyclodeaminase (OCD) catalyzes the final step, the cyclization of (2S,3S)-3-hydroxyornithine to yield this compound.[3]

Biological Significance

This compound is a naturally occurring amino acid found in collagen, a major structural protein in animals. Its presence, although less abundant than its 4-hydroxy counterpart, is crucial for the stability and function of certain types of collagen.

Role in Collagen Biosynthesis

The hydroxylation of proline residues is a critical post-translational modification in collagen synthesis. Prolyl 3-hydroxylase enzymes catalyze the formation of 3-hydroxyproline at specific proline residues within the procollagen chains in the endoplasmic reticulum.[3]

Collagen Biosynthesis Pathway

Caption: Collagen biosynthesis overview.

Metabolic Degradation Pathway

This compound derived from the diet or from the degradation of collagen is catabolized in a specific pathway. The first step is catalyzed by this compound dehydratase.

Metabolic Degradation of this compound

Caption: Degradation of this compound.

Conclusion

This compound is a stereochemically defined, non-proteinogenic amino acid with significant roles in both biochemistry and synthetic chemistry. Its unique structure and properties make it a valuable target for synthesis and a subject of ongoing research in drug development and collagen biology. This guide provides a foundational understanding of its key characteristics to aid researchers and scientists in their work with this important molecule.

References

- 1. arkat-usa.org [arkat-usa.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. trans-L-3-Hydroxyproline 100 mg | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. spectrabase.com [spectrabase.com]

- 6. Identification of a Human this compound Dehydratase, the First Characterized Member of a Novel Family of Proline Racemase-like Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of trans-3-hydroxy-L-proline.

An In-depth Technical Guide to the Physical and Chemical Properties of trans-3-hydroxy-L-proline

Introduction

This compound, with the IUPAC name (2S,3S)-3-hydroxypyrrolidine-2-carboxylic acid, is a non-proteinogenic amino acid that serves as a vital component of collagen.[1] It is a diastereomer of the more abundant trans-4-hydroxy-L-proline. This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and analysis, and its biological significance, tailored for researchers, scientists, and drug development professionals.

Physical and Chemical Properties

This compound is a white to light beige crystalline powder.[2] Its key physical and chemical properties are summarized in the table below, compiled from various chemical databases and literature.

| Property | Value | Source(s) |

| IUPAC Name | (2S,3S)-3-hydroxypyrrolidine-2-carboxylic acid | [3][2] |

| Synonyms | L-threo-3-hydroxyproline, (3S)-3-hydroxy-L-proline | [3][4] |

| CAS Number | 4298-08-2 | [3][2] |

| Molecular Formula | C₅H₉NO₃ | [3] |

| Molecular Weight | 131.13 g/mol | [3][5] |

| Exact Mass | 131.058243149 Da | [3][2] |

| Appearance | White to light beige powder | [2] |

| Melting Point | 235 °C (with decomposition) | [2][6][7] |

| Boiling Point | 355.2 °C at 760 mmHg | [2] |

| Density | 1.395 g/cm³ | [2][6] |

| Solubility | Predicted water solubility: 431 g/L | [4][7] |

| pKa (Strongest Acidic) | 1.61 - 2.03 | [4][6][7] |

| pKa (Strongest Basic) | 10.62 | [7] |

| Storage Temperature | 2–8 °C, under inert gas (Nitrogen or Argon) | [6] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for research and development.

Chemical Synthesis

A multi-step synthesis of this compound starting from β-alanine has been reported.[8][9] The key steps involve protection, oxidation, asymmetric epoxidation, and final deprotection and cyclization.

Methodology:

-

N-Protection and Reduction: The methyl ester of β-alanine is N-protected with both tosyl and benzyl groups. The resulting ester is then reduced using lithium aluminum hydride to yield the corresponding alcohol.[9]

-

Oxidation: The alcohol is oxidized to an aldehyde using Dess-Martin periodinane.[8][9]

-

Olefin Synthesis: The aldehyde undergoes a Horner-Wadsworth-Emmons reaction with triethylphosphonoacetate to produce an E-olefinic ester.[9]

-

Allylic Alcohol Formation: The unsaturated ester is reduced with AlH₃ to form the allylic alcohol.[9]

-

Asymmetric Epoxidation: The allylic alcohol is subjected to Sharpless asymmetric epoxidation using titanium tetraisopropoxide, tert-butyl hydroperoxide, and L-(+)-diethyl tartrate to create the epoxy alcohol with high enantiomeric excess.[8][9]

-

Oxidation and Cyclization: The epoxy alcohol is oxidized to an epoxy carboxylic acid.[8] The N-tosyl group is removed with Mg/MeOH, which also induces in situ cyclization to form the N-benzylated 3-hydroxy-L-proline derivative.[8]

-

Deprotection and Purification: The final compound is obtained through hydrogenolysis to remove the N-benzyl group, followed by saponification. The crude product is purified by ion-exchange chromatography (Dowex resin, eluting with 1.5-2M aq. NH₃ solution) to yield this compound as a colorless solid.[8]

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a common method for the detection and quantification of hydroxyproline isomers.[10][11] Analysis often requires derivatization to improve detection.

Methodology:

-

Sample Preparation: Samples, such as protein hydrolysates, are prepared, and an internal standard (e.g., cis-4-hydroxyproline) may be added for improved reproducibility.[12]

-

Derivatization: The primary and secondary amino acids in the sample are derivatized. A common method involves pre-column derivatization with a reagent like Nα-(2,4-dinitro-5-fluorophenyl)-L-valinamide (L-FDVA) or post-column derivatization with 4-chloro-7-nitrobenzofurazan (NBD-Cl).[11][13]

-

Chromatographic Separation: The derivatized sample is injected into an HPLC system. A reversed-phase column (e.g., C18) or a chiral column (e.g., Sumichiral OA-5000) is used for separation.[11][12][13]

-

Elution: Isocratic or gradient elution is performed with a suitable mobile phase, typically a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).[12]

-

Detection: The separated compounds are detected using a UV-Vis detector at a specific wavelength (e.g., 436 nm for dabsyl derivatives) or a fluorescence detector.[12] Mass spectrometry (LC-MS) can also be used for identification and quantification.[5][11]

References

- 1. The new insight into the role of hydroxyproline in metabolism of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. This compound | C5H9NO3 | CID 440575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0059659) [hmdb.ca]

- 5. 3-Hydroxyproline | C5H9NO3 | CID 150779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound CAS#: 4298-08-2 [m.chemicalbook.com]

- 7. Human Metabolome Database: Showing metabocard for 3-Hydroxy-L-proline (HMDB0002113) [hmdb.ca]

- 8. arkat-usa.org [arkat-usa.org]

- 9. quod.lib.umich.edu [quod.lib.umich.edu]

- 10. Synthesize and physical properties of L-hydroxyproline_Chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

The Emerging Role of trans-3-Hydroxy-L-proline as a Metabolic Biomarker: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-3-Hydroxy-L-proline (T3LHyp), a hydroxylated form of the amino acid proline, is gaining significant attention as a potential biomarker in various metabolic studies and clinical diagnostics. Unlike its more abundant isomer, trans-4-hydroxy-L-proline, T3LHyp is found in lower concentrations in the body and is particularly enriched in specific types of collagen, such as type IV collagen present in basement membranes.[1][2] Its unique distribution and metabolism make it a promising candidate for monitoring physiological and pathological processes related to collagen turnover, including fibrosis, metabolic bone diseases, and cancer. This technical guide provides a comprehensive overview of T3LHyp as a biomarker, detailing its metabolic pathways, analytical methodologies for its quantification, and a summary of current quantitative data.

Metabolic Pathways of this compound

The metabolism of T3LHyp is intricately linked to collagen synthesis and degradation. It is not incorporated directly into proteins but is formed through a post-translational modification of proline residues within procollagen chains.

Biosynthesis of this compound

The formation of T3LHyp occurs in the endoplasmic reticulum and is catalyzed by a family of enzymes known as prolyl 3-hydroxylases (P3Hs).[3] This enzymatic reaction requires specific co-factors, including molecular oxygen, Fe²⁺, 2-oxoglutarate, and ascorbate. The primary substrate for P3Hs are proline residues in the Y-position of Gly-X-Y triplets in procollagen α-chains. P3H1 is a key enzyme responsible for the 3-hydroxylation of proline in type I collagen, while other isoforms may have specificity for other collagen types.[3]

Catabolism of this compound

Upon degradation of collagen, free T3LHyp is released and enters a specific catabolic pathway. It is first converted to Δ¹-pyrroline-2-carboxylate by the enzyme this compound dehydratase.[4] This intermediate is then reduced to L-proline by Pyr2C-reductase. This pathway highlights that T3LHyp is not a terminal waste product but can be recycled back to proline.[5]

Data Presentation: Quantitative Levels of this compound

The concentration of T3LHyp in biological fluids and tissues can vary depending on age, physiological state, and the presence of disease. The following tables summarize the available quantitative data.

Table 1: Urinary this compound Concentrations in Healthy Individuals

| Population | Analyte | Concentration | Method | Reference |

| School Children (8-18 years) | Free 3-OHP | 1.066 ± 0.376 µg/mg creatinine | Not specified | [2] |

| Adults (19-29 years) | Free 3-OHP | 0.618 ± 0.465 µg/mg creatinine | Not specified | [2] |

| Normal Adult Subjects | Total 3-HYP | 12.5 ± 3.5 µmol/24 h | Not specified | [1] |

| Healthy Human Subjects (all ages) | Total 3-Hydroxyproline | Average of 3% of 4-hydroxyproline | Isotope-dilution | [6][7] |

Table 2: Urinary this compound in Pathological Conditions

| Condition | Patient Group | Concentration | Method | Reference |

| Acute Glomerular Disease | 13 adult patients | 17.1 ± 5.8 µmol/24 h | Not specified | [1] |

| Chronic Glomerulonephritis | 24 adult patients | 9.6 ± 5.7 µmol/24 h | Not specified | [1] |

| Cancer (all stages) | 97 patients | Significantly higher than healthy controls (p < 0.001) | Amino acid autoanalyzer | [8] |

Table 3: this compound as a Cancer Biomarker (Urinary Levels)

| Parameter | Value | Patient Cohort | Reference |

| Sensitivity (Stage II Cancers) | 44% | 97 cancer patients | [8] |

| Specificity (vs. Healthy Persons) | 96% | 211 healthy persons | [8] |

| Specificity (vs. Nonmalignant Disease) | 92% | 99 patients with nonmalignant diseases | [8] |

Experimental Protocols for this compound Quantification

Accurate quantification of T3LHyp is crucial for its validation as a biomarker. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.

Sample Preparation

A critical first step in the analysis of T3LHyp from biological matrices is the hydrolysis of proteins to release the amino acid.

-

Acid Hydrolysis: Samples (e.g., plasma, urine, tissue homogenates) are typically hydrolyzed with 6 M HCl at 110-120°C for 16-24 hours. This process breaks down proteins and peptides into their constituent amino acids.

-

Neutralization: After hydrolysis, the excess acid is removed, often by evaporation under vacuum or neutralization with a base.

-

Derivatization (for HPLC with fluorescence or UV detection): Since T3LHyp lacks a strong chromophore, derivatization is often necessary for sensitive detection by HPLC. Common derivatizing agents include:

-

Phenyl isothiocyanate (PITC): Reacts with the secondary amine of proline and hydroxyproline.

-

Dabsyl-chloride: Provides a colored derivative detectable in the visible range.

-

7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl): A fluorescent labeling agent specific for secondary amino acids.[9]

-

Nα-(5-fluoro-2,4-dinitrophenyl)-L-valinamide (L-FDVA): A chiral derivatizing agent that allows for the separation of hydroxyproline isomers.

-

For LC-MS/MS analysis, derivatization may not be necessary, as the mass spectrometer provides inherent specificity and sensitivity.

Analytical Methodology: LC-MS/MS

LC-MS/MS offers high sensitivity and specificity for the quantification of T3LHyp, allowing for the separation of its isomers.

A. Chromatographic Separation

-

Column: Reversed-phase C18 columns are commonly used. For better separation of isomers, specialized columns or chiral derivatization may be employed.

-

Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid) is typically used.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min for standard analytical columns.

B. Mass Spectrometric Detection

-

Ionization: Electrospray ionization (ESI) in positive ion mode is generally preferred.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for T3LHyp and its internal standard.

-

Precursor Ion: [M+H]⁺ of T3LHyp (m/z 132.1)

-

Product Ions: Common fragments include m/z 68.1, 86.1, and 114.1. The most abundant and specific transition is selected for quantification.

-

-

Internal Standard: A stable isotope-labeled T3LHyp (e.g., ¹³C₅, ¹⁵N-T3LHyp) is the ideal internal standard to correct for matrix effects and variations in sample processing and instrument response.

Conclusion and Future Perspectives

This compound holds considerable promise as a specific biomarker for metabolic processes involving collagen turnover. Its elevated levels in certain pathological conditions, such as specific kidney diseases and cancer, suggest its potential utility in diagnosis and monitoring of disease progression. However, further research is required to establish definitive reference ranges in different populations and biological matrices. The development and validation of robust and standardized analytical methods, particularly LC-MS/MS, are essential for its clinical implementation. Future studies should focus on large-scale clinical validation of T3LHyp as a biomarker for various diseases, including liver fibrosis, metabolic bone disorders, and different types of cancer, to fully elucidate its diagnostic and prognostic value.

References

- 1. Urinary 3-hydroxyproline in renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The determination of urinary 3-trans-hydroxyproline (3 OHP). I. Normal values in school children and adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The new insight into the role of hydroxyproline in metabolism of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of a Human this compound Dehydratase, the First Characterized Member of a Novel Family of Proline Racemase-like Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 3-Hydroxyproline content of normal urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 3-Hydroxyproline content of normal urine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Endogenous urinary 3-hydroxyproline has 96% specificity and 44% sensitivity for cancer screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Separation and evaluation of the cis and trans isomers of hydroxyprolines: effect of hydrolysis on the epimerization - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to trans-3-hydroxy-L-proline: Discovery, History, and Scientific Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trans-3-hydroxy-L-proline (T3LHyp) is a naturally occurring, non-proteinogenic amino acid, distinguished as a minor but vital component of collagen. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, synthesis, and biological significance of T3LHyp. It is designed to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering in-depth experimental protocols, quantitative data summaries, and visualizations of relevant biochemical pathways. This document delves into the intricacies of T3LHyp's role in collagen structure, its metabolic fate, and its potential as a chiral building block in the synthesis of novel therapeutic agents.

Discovery and History

The journey of understanding hydroxyproline isomers began with the isolation of the more abundant trans-4-hydroxy-L-proline from gelatin in the early 20th century. The discovery of this compound came later, identified as a constituent of collagen, the most abundant protein in mammals. Its presence was confirmed in various collagen types, albeit at significantly lower concentrations than its 4-hydroxy counterpart.[1][2] Early research also led to the identification of cis- and this compound as components of the antibiotic telomycin, highlighting its natural occurrence beyond structural proteins.

A pivotal moment in understanding its biological importance came with the characterization of prolyl 3-hydroxylase 1 (P3H1), the enzyme responsible for the post-translational hydroxylation of specific proline residues to form T3LHyp in collagen.[3][4][5] Studies on this enzyme and its associated complex have revealed the critical role of 3-hydroxylation in the proper folding and assembly of collagen fibrils.[4][6] Deficiencies in this enzymatic process are linked to recessive forms of osteogenesis imperfecta, a genetic disorder characterized by brittle bones, underscoring the functional significance of this seemingly minor modification.[7][8]

Physicochemical Properties

This compound is a pyrrolidine derivative with a hydroxyl group at the 3-position in a trans configuration relative to the carboxyl group. Its chemical structure and properties are summarized in the table below.

| Property | Value |

| IUPAC Name | (2S,3S)-3-hydroxypyrrolidine-2-carboxylic acid |

| Molecular Formula | C5H9NO3 |

| Molecular Weight | 131.13 g/mol |

| CAS Number | 4298-08-2 |

| Appearance | White to light beige powder |

| Melting Point | 235 °C (decomposes) |

| Solubility | Soluble in water, slightly soluble in ethanol |

Quantitative Data

Occurrence in Collagen

This compound is found in various collagen types, with its abundance varying depending on the collagen type and tissue source. The ratio of trans-4-hydroxy-L-proline to this compound in whole-body collagens is approximately 100:1.[9]

| Collagen Type | α-Chain | Proline Residue Position | 3-Hydroxylation Occupancy (%) | Tissue Source |

| Type I | α1(I) | Pro986 | ~100 | Bone, Skin |

| Type II | α1(II) | Pro986 | ~100 | Cartilage |

| Type II | α1(II) | Pro944 | 66 | Meniscus |

| Type V | α2(V) | Pro986 | ~100 | Not specified |

| Type V | α2(V) | Pro944 | 60 | Bone |

| Type V | α2(V) | Pro707 | Partially modified | Not specified |

| Type I | α2(I) | Pro707 | Partially modified | Not specified |

| Type III | α1(III) | - | 0 | Human, Bovine |

Data compiled from multiple sources.[1]

Enzyme Kinetics

The enzymatic activity of P3H1, which catalyzes the formation of T3LHyp in collagen, has been characterized.

| Substrate | Km |

| Procollagen | 179 µL of substrate/2 mL of reaction volume |

Note: The reported Km value is based on a specific experimental setup and substrate preparation.[6]

Experimental Protocols

Chemical Synthesis of this compound from β-Alanine

This protocol outlines a multi-step chemical synthesis utilizing Sharpless asymmetric epoxidation as a key step to achieve the desired stereochemistry.[10][11]

Step 1: Protection and Reduction of β-Alanine

-

React β-alanine with a suitable protecting group for the amine, such as a tosyl or benzyl group, to prevent unwanted side reactions.

-

Esterify the carboxylic acid, for example, by reacting with methanol in the presence of an acid catalyst to form the methyl ester.

-

Reduce the ester to a primary alcohol using a reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent at 0°C.

Step 2: Oxidation to the Aldehyde

-

Oxidize the primary alcohol to an aldehyde. A common method is Swern oxidation, which uses oxalyl chloride and dimethyl sulfoxide (DMSO) at low temperatures (-78°C), followed by the addition of a hindered base like triethylamine.

Step 3: Wittig Reaction to form an α,β-Unsaturated Ester

-

React the aldehyde with a stabilized ylide, such as (triphenylphosphoranylidene)acetate, in a suitable solvent like dichloromethane to form the E-alkene.

Step 4: Sharpless Asymmetric Epoxidation

-

This is a critical step to introduce the desired stereochemistry. The allylic alcohol, obtained by the reduction of the unsaturated ester, is treated with tert-butyl hydroperoxide (t-BuOOH) in the presence of a chiral catalyst.

-

The catalyst is typically formed in situ from titanium(IV) isopropoxide and a chiral diethyl tartrate (DET). The choice of (+)- or (-)-DET determines the facial selectivity of the epoxidation. For the synthesis of (2S,3S)-3-hydroxyproline, (+)-DET is used.[12][13]

Step 5: Intramolecular Cyclization

-

The resulting epoxy alcohol undergoes an intramolecular nucleophilic attack by the deprotected amine onto the epoxide, leading to the formation of the pyrrolidine ring. This step is typically carried out in a suitable solvent and may require heating.

Step 6: Deprotection and Purification

-

Remove the protecting groups from the nitrogen and the ester group. For example, a benzyl group can be removed by catalytic hydrogenation (e.g., using Pd/C and H2). The ester can be hydrolyzed under basic conditions (e.g., with NaOH) followed by acidification.

-

Purify the final product, this compound, using ion-exchange chromatography.[10][14][15]

Enzymatic Synthesis of this compound from L-Arginine

This biocatalytic route employs a three-enzyme cascade to achieve high stereoselectivity.[16][17][18]

Step 1: Expression and Purification of Enzymes

-

Clone the genes for L-arginine 3-hydroxylase (e.g., from Mesorhizobium loti), arginase, and ornithine cyclodeaminase into suitable expression vectors.

-

Transform the vectors into an expression host, such as E. coli.

-

Induce protein expression and purify the three enzymes using standard chromatography techniques (e.g., affinity chromatography, ion-exchange chromatography).

Step 2: Multi-Enzyme Cascade Reaction

-

Set up the reaction mixture containing L-arginine as the starting substrate, and the three purified enzymes in a suitable buffer (e.g., Tris-HCl, pH 8.0).

-

The reaction proceeds in three steps:

-

Step A: L-arginine 3-hydroxylase converts L-arginine to (2S,3S)-3-hydroxyarginine.

-

Step B: Arginase hydrolyzes (2S,3S)-3-hydroxyarginine to (2S,3S)-3-hydroxyornithine and urea.

-

Step C: Ornithine cyclodeaminase catalyzes the intramolecular cyclization and deamination of (2S,3S)-3-hydroxyornithine to yield this compound.

-

-

Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a sufficient duration (e.g., 24-48 hours) to allow for complete conversion.

Step 3: Product Purification

-

Terminate the reaction by denaturing the enzymes (e.g., by heat or acid precipitation).

-

Remove the denatured proteins by centrifugation.

-

Purify the this compound from the supernatant using ion-exchange chromatography.

Quantification of this compound in Collagen Hydrolysates by HPLC

This protocol describes the analysis of T3LHyp content in collagen samples.

Step 1: Acid Hydrolysis of Collagen

-

Weigh a known amount of dried and defatted collagen-containing tissue.

-

Add 6 M HCl to the sample in a sealed, acid-resistant tube.

-

Hydrolyze the sample at 110°C for 24 hours to break down the protein into its constituent amino acids.

-

Remove the HCl by evaporation under vacuum.

Step 2: Derivatization (Optional but Recommended)

-

While some methods allow for the analysis of underivatized amino acids, pre-column derivatization can significantly improve chromatographic separation and detection sensitivity.

-

A common derivatizing agent is 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl). Dissolve the dried hydrolysate in a borate buffer and react with Fmoc-Cl in acetonitrile.

Step 3: HPLC Analysis

-

Column: Use a reverse-phase C18 column.

-

Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous buffer (e.g., sodium acetate with triethylamine and acetic acid) and an organic solvent (e.g., acetonitrile).

-

Detection: If derivatized with Fmoc-Cl, use a fluorescence detector with excitation at ~260 nm and emission at ~315 nm. For underivatized amino acids, UV detection at a lower wavelength (e.g., 210 nm) can be used, but with lower sensitivity and specificity.

-

Quantification: Prepare a standard curve using known concentrations of pure this compound standard. Calculate the concentration of T3LHyp in the sample by comparing its peak area to the standard curve.

Biological Significance and Pathways

This compound plays a crucial role in the structural integrity of collagen. Its formation is a post-translational modification catalyzed by prolyl 3-hydroxylases.[5] The hydroxyl group of T3LHyp contributes to the stability of the collagen triple helix, and its absence due to genetic defects in the hydroxylating enzymes leads to severe connective tissue disorders.[8]

The metabolic degradation of this compound is initiated by the enzyme this compound dehydratase, which converts it to Δ1-pyrroline-2-carboxylate.[19][20][21] This intermediate can then be further metabolized.

While the direct involvement of free this compound in specific signaling pathways is not as well-documented as that of proline or 4-hydroxyproline, its role as a component of collagen places it at the center of cell-matrix interactions, which are fundamental to numerous signaling events regulating cell adhesion, migration, proliferation, and differentiation.

Visualizations

Chemical Synthesis Workflow

Caption: Workflow for the chemical synthesis of this compound.

Enzymatic Synthesis Workflow

Caption: Multi-enzyme cascade for the synthesis of this compound.

Metabolic Pathway of this compound

Caption: Biosynthesis and degradation of this compound.

Conclusion

This compound, though a minor component of collagen, is of significant biological importance, with its correct formation being essential for connective tissue health. The development of both chemical and enzymatic synthesis routes has made this unique amino acid more accessible for research and potential applications. As a chiral building block, T3LHyp holds promise for the development of novel pharmaceuticals. Further research into its specific roles in cell-matrix interactions and potential signaling pathways will undoubtedly uncover new facets of its biological functions and may open up new avenues for therapeutic intervention in a variety of diseases. This guide serves as a foundational resource to aid researchers in their exploration of this fascinating molecule.

References

- 1. Location of 3-Hydroxyproline Residues in Collagen Types I, II, III, and V/XI Implies a Role in Fibril Supramolecular Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Gene - P3H1 [maayanlab.cloud]

- 5. Prolyl 3-hydroxylase 1, enzyme characterization and identification of a novel family of enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. uniprot.org [uniprot.org]

- 8. Differential Effects of Collagen Prolyl 3-Hydroxylation on Skeletal Tissues | PLOS Genetics [journals.plos.org]

- 9. biorxiv.org [biorxiv.org]

- 10. arkat-usa.org [arkat-usa.org]

- 11. quod.lib.umich.edu [quod.lib.umich.edu]

- 12. scribd.com [scribd.com]

- 13. Sharpless Epoxidation [organic-chemistry.org]

- 14. harvardapparatus.com [harvardapparatus.com]

- 15. researchgate.net [researchgate.net]

- 16. Development of a multi-enzymatic cascade reaction for the synthesis of this compound from L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Development of a multi-enzymatic cascade reaction for the synthesis of this compound from l-arginine [ouci.dntb.gov.ua]

- 19. researchgate.net [researchgate.net]

- 20. Identification of a Human this compound Dehydratase, the First Characterized Member of a Novel Family of Proline Racemase-like Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Trans-L-3-hydroxyproline dehydratase - Wikipedia [en.wikipedia.org]

The Pivotal Role of trans-3-hydroxy-L-proline in Extracellular Matrix Protein Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-3-hydroxy-L-proline (3-Hyp) is a post-translational modification found in collagen, the most abundant protein in the extracellular matrix (ECM). While less common than its counterpart, trans-4-hydroxy-L-proline, 3-Hyp plays a critical role in the structure, stability, and function of specific collagen types, particularly type IV collagen found in basement membranes.[1] This technical guide provides an in-depth analysis of the function of 3-Hyp in ECM proteins, detailing its impact on protein stability, molecular interactions, and its indirect influence on cellular signaling. The guide also includes a compilation of quantitative data, detailed experimental protocols, and visual representations of key biological processes.

The Role of this compound in Collagen Stability

The hydroxylation of proline residues is a critical post-translational modification that influences the stability of the collagen triple helix. While 4-hydroxyproline is known to significantly stabilize the collagen triple helix, the effect of 3-hydroxyproline is more nuanced and context-dependent. Studies on synthetic collagen-like peptides have shown that the presence of 3-Hyp can have a destabilizing effect on the triple helix compared to proline, particularly when located in the Yaa position of the repeating Gly-Xaa-Yaa sequence.[2]

Quantitative Data on Collagen Stability

The thermal melting temperature (Tm), a measure of the stability of the collagen triple helix, is influenced by the presence and position of 3-Hyp.

| Peptide Sequence | Guest Residue | Position | Tm (°C) | Reference |

| (Pro-4-Hyp-Gly)₃-Xaa -4-Hyp-Gly-(Pro-4-Hyp-Gly)₃ | Pro | Xaa | 40.8 | [3] |

| (Pro-4-Hyp-Gly)₃-3-Hyp -4-Hyp-Gly-(Pro-4-Hyp-Gly)₃ | 3-Hyp | Xaa | 38.5 | [3] |

| (Pro-4-Hyp-Gly)₃-Pro-Yaa -Gly-(Pro-4-Hyp-Gly)₃ | Pro | Yaa | 40.8 | [3] |

| (Pro-4-Hyp-Gly)₃-Pro-3-Hyp -Gly-(Pro-4-Hyp-Gly)₃ | 3-Hyp | Yaa | 31.2 | [3] |

Biosynthesis and Degradation of this compound

The formation of 3-Hyp is catalyzed by a family of enzymes known as prolyl 3-hydroxylases (P3Hs). Prolyl 3-hydroxylase 2 (P3H2) is the primary enzyme responsible for the 3-hydroxylation of proline residues in type IV collagen.[4][5] The degradation of free this compound is carried out by the enzyme this compound dehydratase.[6]

Biosynthesis and Degradation Pathway

Molecular Interactions and Signaling

This compound plays a significant role in mediating the interaction of collagen with other ECM proteins and cell surface receptors, thereby indirectly influencing cellular signaling pathways.

Interaction with Glycoprotein VI and Nidogen

The hydroxylation status of type IV collagen at specific proline residues is a key determinant for its interaction with the platelet receptor glycoprotein VI (GPVI) and the basement membrane protein nidogen. The absence of 3-Hyp in type IV collagen, as seen in P3H2 knockout models, leads to a dramatic increase in the binding affinity for GPVI, while it abrogates the binding to nidogen 1 and 2.[7][8]

| Interacting Proteins | Condition | Effective Kd (µM) | Reference |

| Glycoprotein VI and Type IV Collagen | Wild-Type (with 3-Hyp) | 84 | [7] |

| Glycoprotein VI and Type IV Collagen | P3H2 Knockout (without 3-Hyp) | 2.1 | [7] |

Glycoprotein VI (GPVI) Signaling Pathway

The binding of collagen to GPVI on platelets initiates a signaling cascade that leads to platelet activation and aggregation. The 3-hydroxylation of collagen IV acts as a regulatory switch for this pathway. In its hydroxylated state, collagen IV has a low affinity for GPVI, preventing inappropriate platelet activation. However, in the absence of 3-Hyp, the enhanced binding to GPVI can trigger downstream signaling.

Role in Angiogenesis

Recent studies have implicated P3H2 in the regulation of angiogenesis. The expression of P3H2 is induced by Vascular Endothelial Growth Factor A (VEGF-A) through the VEGFR-2 signaling pathway, involving the p38 MAPK cascade. P3H2, through its modification of type IV collagen, is essential for the angiogenic properties of endothelial cells.[9]

Experimental Protocols

Mass Spectrometry Analysis of this compound

To quantify the amount of 3-Hyp in collagen samples.

-

Collagen sample (e.g., tissue extract, purified protein)

-

6 M HCl

-

Internal standard (e.g., deuterated hydroxyproline)

-

LC-MS/MS system with a Hydrophilic Interaction Liquid Chromatography (HILIC) column

-

Hydrolysis:

-

Weigh a known amount of the lyophilized collagen sample.

-

Add 6 M HCl to the sample.

-

Heat the sample at 110°C for 18-24 hours in a sealed, vacuum-purged tube to hydrolyze the protein into its constituent amino acids.

-

Dry the hydrolysate under a stream of nitrogen or using a vacuum centrifuge.

-

-

Sample Preparation:

-

Reconstitute the dried hydrolysate in a known volume of a suitable solvent (e.g., 0.1% formic acid in water).

-

Add a known amount of the internal standard.

-

Filter the sample to remove any particulate matter.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into the LC-MS/MS system.

-

Separate the amino acids using a HILIC column with an appropriate gradient of acetonitrile and aqueous buffer.

-

Perform mass spectrometric analysis using Multiple Reaction Monitoring (MRM) mode.

-

Monitor the specific precursor-to-product ion transitions for 3-Hyp and the internal standard.

-

-

-

Quantification:

-

Generate a standard curve using known concentrations of 3-Hyp.

-

Calculate the concentration of 3-Hyp in the sample by comparing its peak area to that of the internal standard and interpolating from the standard curve.

-

Solid-Phase Synthesis of Peptides Containing this compound

To synthesize custom peptides incorporating 3-Hyp for structural and functional studies.

-

Fmoc-protected amino acids, including Fmoc-trans-3-hydroxy-L-proline(tBu)-OH

-

Solid-phase synthesis resin (e.g., Rink Amide resin)

-

Coupling reagents (e.g., HBTU, HOBt)

-

Deprotection reagent (e.g., 20% piperidine in DMF)

-

Cleavage cocktail (e.g., TFA/TIS/H₂O)

-

HPLC system for purification

-

Resin Preparation: Swell the resin in a suitable solvent (e.g., DMF).

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain using 20% piperidine in DMF.

-

Amino Acid Coupling:

-

Activate the carboxyl group of the Fmoc-protected amino acid (including Fmoc-3-Hyp(tBu)-OH) using coupling reagents.

-

Add the activated amino acid to the resin and allow the coupling reaction to proceed.

-

-

Washing: Wash the resin thoroughly with DMF to remove excess reagents.

-

Repeat: Repeat the deprotection and coupling steps for each amino acid in the desired peptide sequence.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.

-

Purification: Purify the crude peptide using reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry.

Immunofluorescence Staining of this compound in Tissues

To visualize the localization of 3-Hyp within tissue sections.

-

Formalin-fixed, paraffin-embedded tissue sections

-

Primary antibody specific for 3-hydroxyproline

-

Fluorescently labeled secondary antibody

-

Antigen retrieval solution (e.g., citrate buffer)

-

Blocking solution (e.g., normal serum)

-

Mounting medium with DAPI

-

Fluorescence microscope

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene to remove paraffin.

-

Rehydrate the tissue sections through a series of graded ethanol solutions and finally in water.

-

-

Antigen Retrieval: Heat the slides in antigen retrieval solution to unmask the antigenic sites.

-

Blocking: Incubate the sections in blocking solution to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the sections with the primary antibody against 3-hydroxyproline overnight at 4°C.

-

Secondary Antibody Incubation: Incubate the sections with the fluorescently labeled secondary antibody.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the slides with mounting medium.

-

Imaging: Visualize the staining using a fluorescence microscope.

References

- 1. Hydroxyproline - Wikipedia [en.wikipedia.org]

- 2. portlandpress.com [portlandpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Modulation of Glycoprotein VI and Its Downstream Signaling Pathways as an Antiplatelet Target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Post-translationally abnormal collagens of prolyl 3-hydroxylase-2 null mice offer a pathobiological mechanism for the high myopia linked to human LEPREL1 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. molbiolcell.org [molbiolcell.org]

- 7. ahajournals.org [ahajournals.org]

- 8. Post-translational modifications of collagen and its related diseases in metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Prolyl 3-Hydroxylase 2 Is a Molecular Player of Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of trans-3-hydroxy-L-proline for Research Applications: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals